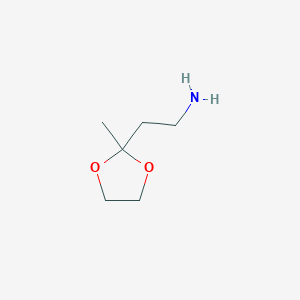
2',4'-DIHIDROXIACETOFENONA
Descripción general
Descripción
2',4'-dihydroxyacetophenone is a dihydroxyacetophenone that is acetophenone carrying hydroxy substituents at positions 2' and 4'. It has a role as a plant metabolite. It is a member of resorcinols and a dihydroxyacetophenone.
2',4'-Dihydroxyacetophenone is a natural product found in Daldinia eschscholtzii, Vincetoxicum paniculatum, and other organisms with data available.
See also: Paeonia X suffruticosa root (part of).
Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
La 2,4-Dihydroxyacetophenone se utiliza como intermediario en la industria farmacéutica . Es una fenilcetona que lleva dos sustituyentes hidroxilo en las posiciones segunda y cuarta del compuesto aromático .
Aplicaciones Anticancerígenas
La base de Schiff de la hidroxiacetofenona y sus derivados, incluyendo la 2,4-dihydroxyacetophenone, se han estudiado por sus propiedades anticancerígenas . Han mostrado potencial en este campo, aunque se necesita más investigación para comprender completamente sus mecanismos de acción y posibles aplicaciones.
Aplicaciones Antiinflamatorias y Antipiréticas
Además de sus propiedades anticancerígenas, la base de Schiff de la hidroxiacetofenona y sus derivados también se han estudiado por sus propiedades antiinflamatorias y antipiréticas (reductoras de la fiebre) .
Aplicaciones Analíticas
La 2,4-Dihydroxyacetophenone se ha utilizado en química analítica . Sus propiedades específicas la hacen útil en ciertos tipos de análisis químicos.
Aplicaciones Bioquímicas
Este compuesto también tiene aplicaciones bioquímicas . Se utiliza en diversas investigaciones y experimentos bioquímicos debido a sus propiedades químicas específicas.
Síntesis de Flavonas
La 2,4-Dihydroxyacetophenone se ha utilizado en la síntesis eficiente de una sola olla de flavonas 4'-sustituidas . Las flavonas son una clase de compuestos conocidos como flavonoides, que tienen diversas actividades biológicas y se encuentran en muchas plantas.
Aplicaciones Antibacterianas
Los complejos de 2,4-Dihydroxyacetophenone han mostrado una actividad moderada contra cepas seleccionadas de microorganismos . Esto sugiere posibles aplicaciones en el desarrollo de nuevos agentes antibacterianos.
Mecanismo De Acción
Target of Action
2’,4’-Dihydroxyacetophenone, also known as resoacetophenone, is an acetophenone carrying hydroxy substituents at positions 2’ and 4’. It is a plant metabolite . The primary target of 2’,4’-Dihydroxyacetophenone is Phospholipase (e.g. PLA) . Phospholipases play a crucial role in cellular functions such as signal transduction and cell membrane remodeling.
Mode of Action
This interaction could lead to changes in cellular functions such as signal transduction and cell membrane remodeling .
Biochemical Pathways
2’,4’-Dihydroxyacetophenone is involved in the synthesis of flavones, a class of natural products with a wide range of pharmacological properties . The compound is treated with a 4-substituted aroyl chloride in a reaction that yields various 4’-substituted flavone derivatives . This process involves the Baker–Venkataraman rearrangement, a classic synthesis method for flavonoids .
Pharmacokinetics
It is known that the compound is a plant metabolite , suggesting that it may be metabolized and excreted by plant-based biochemical processes.
Result of Action
Given its role in the synthesis of flavones , it may contribute to the pharmacological properties of these compounds, which include antioxidant, antitumor, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of 2’,4’-Dihydroxyacetophenone can be influenced by various environmental factors. For instance, the synthesis of flavones from 2’,4’-Dihydroxyacetophenone involves a reaction with a 4-substituted aroyl chloride in the presence of bases . The yield and efficiency of this process can be affected by factors such as the concentration of the reactants, the temperature, and the pH of the reaction environment .
Análisis Bioquímico
Biochemical Properties
2’,4’-Dihydroxyacetophenone interacts with a variety of enzymes, proteins, and other biomolecules. One key enzyme it interacts with is 2,4’-dihydroxyacetophenone dioxygenase (DAD), a non-heme iron enzyme . This enzyme catalyzes the cleavage of the aliphatic C-C bond of 2’,4’-Dihydroxyacetophenone in the presence of molecular oxygen .
Molecular Mechanism
The molecular mechanism of 2’,4’-Dihydroxyacetophenone involves its interaction with the enzyme DAD. The enzyme DAD catalyzes the cleavage of the aliphatic C-C bond of 2’,4’-Dihydroxyacetophenone, leading to the formation of 4-hydroxybenzoate and formate . This process involves the formation of an enzyme-2’,4’-Dihydroxyacetophenone complex and the transfer of oxygen atoms .
Propiedades
IUPAC Name |
1-(2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYEHHGGXARJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058998 | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Yellow or gold powder; [Alfa Aesar MSDS], Solid | |
| Record name | 2,4-Dihydroxyacetophenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19468 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2',4'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
89-84-9 | |
| Record name | 2′,4′-Dihydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Resacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2,4-dihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-dihydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RESACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC3V356VZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',4'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C | |
| Record name | 2',4'-Dihydroxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-Dihydroxyacetophenone?
A1: 2,4-Dihydroxyacetophenone has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol. []
Q2: How is 2,4-Dihydroxyacetophenone typically synthesized?
A2: 2,4-Dihydroxyacetophenone is commonly synthesized via Friedel-Crafts acetylation of resorcinol using acetic acid and a catalyst, often anhydrous zinc chloride. [, , ] Alternative methods utilize triethylammonium chloroaluminate ionic liquid as a catalyst. []
Q3: What spectroscopic techniques are used to characterize 2,4-Dihydroxyacetophenone?
A3: Common spectroscopic techniques include:
- Infrared (IR) Spectroscopy: Identifies functional groups like hydroxyl and carbonyl groups present in the molecule. [, , , , , , , , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing proton (1H-NMR) and carbon (13C-NMR) environments. [, , , , ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps determine electronic transitions and can be used for quantitative analysis. [, , , , , ]
- Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural analysis. [, , , ]
Q4: Has the crystal structure of 2,4-Dihydroxyacetophenone been determined?
A4: Yes, single crystal X-ray diffraction studies revealed that 2,4-Dihydroxyacetophenone belongs to the monoclinic crystal system. [, ]
Q5: What is the thermal stability of 2,4-Dihydroxyacetophenone?
A5: Thermogravimetric analysis (TGA) indicates that 2,4-Dihydroxyacetophenone exhibits good thermal stability. [, , ]
Q6: What are the applications of 2,4-Dihydroxyacetophenone in material science?
A6: 2,4-Dihydroxyacetophenone serves as a building block for synthesizing various polymers, including phenolformaldehyde resins and terpolymer resins, with potential applications in materials science. [, ]
Q7: Does 2,4-Dihydroxyacetophenone exhibit any catalytic activity?
A7: While not a catalyst itself, 2,4-Dihydroxyacetophenone is a valuable precursor in organic synthesis. For instance, it's used in the synthesis of ZnO-nanorods, which act as catalysts in multicomponent reactions to generate α-amino nitrile benzofuran derivatives. []
Q8: What are the reported biological activities of 2,4-Dihydroxyacetophenone and its derivatives?
A8: Research suggests potential activities like:
- Antifungal Activity: 2,4-Dihydroxyacetophenone exhibits antifungal activity against various fungal species. Interestingly, introducing an acetyl group significantly enhances this activity. []
- Anti-inflammatory Activity: Certain flavone derivatives synthesized from 2,4-Dihydroxyacetophenone demonstrate anti-inflammatory properties in animal models. []
- Antimicrobial Activity: Thiosemicarbazone and morpholine derivatives, synthesized using 2,4-Dihydroxyacetophenone as a starting material, exhibit promising antifungal and antibacterial activities. []
- Antioxidant Activity: Metal coordination compounds of 2,4-Dihydroxyacetophenone have shown potential to promote cell activity and antioxidant enzyme activities (SOD and POD) in rice seedlings. []
Q9: Is 2,4-Dihydroxyacetophenone found in natural sources?
A9: Yes, 2,4-Dihydroxyacetophenone has been identified as a natural product in the Australian ponerine ant Rhytidoponera chalybata. Studies using labeled acetate precursors suggest its biosynthesis occurs via the polyketide pathway. []
Q10: What is the role of 2,4-Dihydroxyacetophenone in the synthesis of isoliquiritigenin?
A10: 2,4-Dihydroxyacetophenone is a key starting material in the synthesis of isoliquiritigenin, a compound with various biological activities. The synthesis typically involves protecting the hydroxyl groups, an Aldol addition reaction, and subsequent deprotection. [, ]
Q11: How is 2,4-Dihydroxyacetophenone used in analytical chemistry?
A11: 2,4-Dihydroxyacetophenone and its derivatives find use in analytical applications, including:
- Spectrophotometric determination of metal ions: 2,4-Dihydroxyacetophenone and its derivatives, such as its thiosemicarbazone and acetoylhydrazone, are used as chromogenic reagents for the sensitive and selective determination of metal ions like copper(II) and zirconium(IV). [, , , ]
- Thin-layer chromatography (TLC): TLC systems employing 2,4-Dihydroxyacetophenone enable effective separation and identification of compounds during the synthesis of isoliquiritigenin. []
- Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry: 2,4-Dihydroxyacetophenone, when combined with cyclodextrins, acts as a matrix in MALDI-MS, improving spectral quality by suppressing matrix-related ions in the low molecular weight region. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)
![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)


![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)





